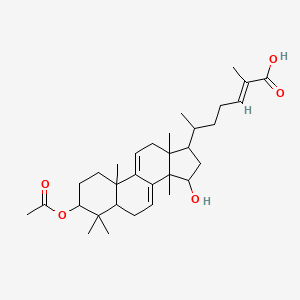
Ganoderic acid Mf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a larger group of ganoderic acids, which are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects . Ganoderic acid Mf, in particular, has garnered attention for its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderic acid Mf involves the mevalonate pathway, starting from acetyl-coenzyme A. The pathway includes several enzymatic steps, such as the condensation of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced to mevalonate . This pathway continues through a series of reactions leading to the formation of lanosterol, which is subsequently oxidized and rearranged to produce ganoderic acids.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids . Genetic engineering and optimization of growth media have also been explored to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid Mf undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce ketones and aldehydes to alcohols.
Substitution: Halogenation and other substitution reactions are carried out using reagents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities .
Scientific Research Applications
Mechanism of Action
Ganoderic acid Mf exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases . Additionally, it modulates signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and cell survival .
Comparison with Similar Compounds
Ganoderic acid Mf is part of a larger family of ganoderic acids, including ganoderic acid A, B, C, and F. While these compounds share a common triterpenoid structure, they differ in their specific functional groups and biological activities . For instance, ganoderic acid A is known for its potent anti-tumor effects, while ganoderic acid F exhibits strong anti-inflammatory properties . The unique structural features of this compound contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .
Properties
CAS No. |
108026-94-4 |
|---|---|
Molecular Formula |
C32H48O5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-26(34)32(8)23-12-13-25-29(4,5)27(37-21(3)33)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,26+,27-,30-,31-,32-/m1/s1 |
InChI Key |
NXZJPJLQVAKBTH-KGEHITQBSA-N |
SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
physical_description |
Solid |
Synonyms |
ganoderic acid Mf |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















